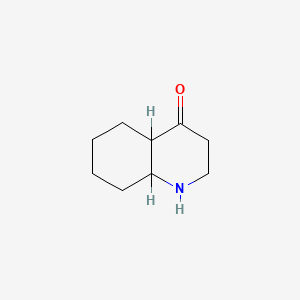

Octahydro-4(1h)-quinolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTBFFGJFFYFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389753 | |

| Record name | octahydro-4(1h)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58869-89-9 | |

| Record name | octahydro-4(1h)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58869-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Octahydro 4 1h Quinolinone As a Core Scaffold in Organic Synthesis

In organic synthesis, a "core scaffold" refers to a foundational molecular structure upon which a variety of functional groups can be systematically added to create a library of new compounds. Octahydro-4(1H)-quinolinone is highly valued as such a scaffold due to several key characteristics. The quinoline (B57606) ring system, in its broader sense, is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.gov While the aromatic quinoline core has been extensively studied, the saturated octahydro- version offers distinct stereochemical advantages. Its non-planar, conformationally restricted structure allows for the precise spatial orientation of substituents, a critical factor in designing molecules that can interact selectively with biological targets like enzymes and receptors.

The presence of a ketone group and a secondary amine within the bicyclic system provides two reactive sites for further chemical modification. This dual functionality enables chemists to introduce a wide range of molecular diversity, facilitating the synthesis of novel derivatives. The development of compounds based on the quinoline scaffold is crucial for discovering new bioactive molecules. mdpi.com The structural complexity inherent in the this compound framework makes it an attractive starting point for the synthesis of natural product analogues and new chemical entities with potential therapeutic applications.

Historical Context of Octahydroquinolinone Derivatives in Scientific Discovery

The scientific journey of octahydroquinolinone derivatives is intrinsically linked to the discovery and development of synthetic methods for the parent quinoline (B57606) ring. The first isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834 marked the beginning of over a century of chemical exploration. iipseries.org The late 19th and early 20th centuries saw the emergence of several classical name reactions that provided access to the quinoline core, laying the groundwork for the eventual synthesis of its hydrogenated derivatives.

These foundational methods, while initially aimed at aromatic quinolines, were pivotal in establishing the fundamental chemistry of this heterocyclic system. The principles of cyclization and condensation they established were later adapted for the synthesis of more complex structures, including the saturated octahydroquinolinones.

Key Historical Synthesis Methods for the Quinoline Scaffold

| Synthesis Name | Year | Description | Key Reactants |

|---|---|---|---|

| Skraup Synthesis | 1880 | Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comrsc.org | Aniline (B41778), Glycerol |

| Doebner-von Miller Reaction | 1881 | A modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. iipseries.orgrsc.org | Aniline, Acrolein |

| Combes Synthesis | 1888 | The condensation of an arylamine with a β-diketone, followed by acid-catalyzed cyclization. iipseries.orgpharmaguideline.comrsc.org | Arylamine, β-Diketone |

| Friedländer Synthesis | 1882 | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com | o-aminobenzaldehyde, Ketone |

| Pfitzinger Reaction | 1886 | Involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com | Isatin, Carbonyl compound |

| Conrad-Limpach-Knorr Synthesis | 1886 | The reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-quinolones or 2-quinolones. pharmaguideline.com | Anilines, β-ketoesters |

Current Research Landscape and Future Directions for Octahydro 4 1h Quinolinone

Established Synthetic Routes to Octahydro-4(1H)-quinolinonechemrxiv.orgoup.com

The primary routes to this compound involve the comprehensive reduction of the corresponding unsaturated quinolinone derivatives. These methods primarily rely on catalytic hydrogenation to saturate both the carbocyclic and heterocyclic rings of the quinolinone core.

Catalytic Hydrogenation of Quinolinone Derivativeschemrxiv.orgoup.commasterorganicchemistry.com

Catalytic hydrogenation is a cornerstone for the synthesis of saturated heterocyclic compounds. The process involves the reaction of a substrate with hydrogen gas in the presence of a metal catalyst. For quinolinone derivatives, the goal is the complete saturation of both the benzene (B151609) and pyridine (B92270) rings to yield the octahydro derivative. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. The hydrogenation of quinoline, the parent heterocycle, often proceeds in a stepwise manner, first yielding 1,2,3,4-tetrahydroquinoline (B108954), which is then further reduced to decahydroquinoline (B1201275). oup.com A similar pathway is expected for quinolinone derivatives.

Palladium, particularly when supported on carbon (Pd/C), is a versatile and widely used catalyst for hydrogenation reactions due to its high activity and selectivity under relatively mild conditions. mdpi.comrsc.org It is effective for the reduction of various functional groups and aromatic systems. mdpi.com In the context of quinoline synthesis, palladium-catalyzed reactions are valued for their efficiency and tolerance of a wide range of functional groups. nih.govrsc.org The hydrogenation of quinoline derivatives over palladium catalysts typically yields 1,2,3,4-tetrahydroquinolines. rsc.org However, forcing conditions can lead to the complete saturation of the ring system. For instance, a palladium on nickel foam-based catalyst has been shown to quantitatively convert quinoline to 1,2,3,4-tetrahydroquinoline, and further hydrogenation to the decahydroquinoline is a known subsequent step. nih.gov

| Substrate | Catalyst System | Pressure (H₂) | Temperature | Solvent | Product | Yield | Reference |

| Quinoline | Pd/C | 20 bar | 50 °C | Not Specified | 1,2,3,4-Tetrahydroquinoline | 86.6-97.8% | rsc.orgbyjus.com |

| Quinoline | Pd-BT-CF | 2.0 MPa | 60 °C | Not Specified | 1,2,3,4-Tetrahydroquinoline | 100% Selectivity | masterorganicchemistry.com |

| 2-Nitrobenzoyl Enamines | 5 wt% Pt/Al₂O₃ | Atmospheric | 25 °C | Isopropanol | 4-Quinolone N-Oxides | Good | chemrxiv.org |

| 5-Chloro-7-nitro-8-hydroxyquinoline | Pd/C | 40-50 psi | Not Specified | Not Specified | 7-Amino-8-hydroxyquinoline | 99% | nih.gov |

Platinum catalysts, most notably platinum(IV) oxide (PtO₂), also known as Adams' catalyst, are highly effective for the hydrogenation of aromatic rings. sigmaaldrich.com These catalysts often require more forcing conditions compared to palladium but are capable of achieving complete saturation of aromatic systems where other catalysts may fail. The hydrogenation of quinoline over platinum catalysts can yield decahydroquinoline, indicating the potential for the complete reduction of quinolinone derivatives to the corresponding this compound. chemrxiv.org The reaction solvent can significantly influence the stereochemical outcome of the reduction.

A study on the synthesis of 2-alkyl-4-quinolone N-oxides utilized a platinum-on-alumina catalyst for the controlled partial hydrogenation of 2-nitrobenzoyl enamines. chemrxiv.org While the goal was not complete saturation, it demonstrates the utility of platinum catalysts in the transformation of quinolone precursors. chemrxiv.org

| Substrate | Catalyst System | Pressure (H₂) | Temperature | Solvent | Product | Yield | Reference |

| 2-Nitrobenzoyl Enamines | 5 wt% Pt/Al₂O₃ | Atmospheric | 25 °C | Isopropanol | 4-Quinolone N-Oxides | Good | chemrxiv.org |

Raney Nickel is a cost-effective and highly active catalyst prepared from a nickel-aluminum alloy. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com It is particularly effective for the hydrogenation of a wide variety of functional groups, including aromatic rings, under high pressure and temperature. youtube.com The hydrogenation of quinolines over Raney Nickel has been shown to proceed first to the 1,2,3,4-tetrahydroquinoline intermediate, which can then be further converted to decahydroquinoline. oup.com This indicates that Raney Nickel is a suitable catalyst for the exhaustive hydrogenation required to produce this compound from a quinolinone precursor. The high surface area of this porous catalyst contributes to its reactivity. masterorganicchemistry.comyoutube.com

| Substrate | Catalyst System | Pressure (H₂) | Temperature | Solvent | Product | Reference |

| Quinoline | Raney Nickel | 10 atm | ~200 °C | Not Specified | Decahydroquinoline | oup.com |

| Benzene | Raney Nickel | 100 atm | 50 °C | Not Specified | Cyclohexane (B81311) | youtube.com |

Reduction and Cyclization Reactionschemrxiv.org

Alternative synthetic strategies can involve the reduction of specific functional groups followed by an intramolecular cyclization to construct the bicyclic quinolinone framework.

Lithium aluminum hydride (LiAlH₄) is a potent nucleophilic reducing agent capable of reducing a wide array of polar multiple bonds, including the carbonyl group of amides and lactams (cyclic amides). byjus.commasterorganicchemistry.comadichemistry.comnumberanalytics.comlibretexts.org The reduction of a lactam, such as the amide moiety in a quinolinone, with LiAlH₄ typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. numberanalytics.comlibretexts.org This leads to the formation of a tetrahedral intermediate. Subsequent steps result in the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), thus converting the lactam to a cyclic amine. adichemistry.com

Therefore, the direct treatment of a quinolinone or dihydroquinolinone with LiAlH₄ would be expected to yield the corresponding decahydroquinoline, by reduction of the amide carbonyl, rather than the target this compound. The concept of a LiAlH₄ reduction followed by a cyclization to form this compound would necessitate a specifically designed acyclic precursor containing appropriate functional groups that, upon reduction, are primed for intramolecular cyclization to form the target bicyclic ketone. For instance, a hypothetical precursor could be an amino ester or an amino acid derivative that upon reduction of the ester or acid functionality to an alcohol, could then undergo cyclization. However, specific examples of this pathway leading to this compound are not prominently documented in the literature.

Cyclization of Precursors

Intramolecular cyclization reactions are fundamental to constructing the bicyclic framework of this compound. These methods involve forming one of the rings from a suitable acyclic or monocyclic precursor.

A direct and efficient method for synthesizing the quinolin-2(1H)-one core involves the intramolecular cyclization of N-substituted penta-2,4-dienamides. rsc.orgresearchgate.net This reaction is typically mediated by a strong acid, such as concentrated sulfuric acid (H₂SO₄). rsc.org The proposed mechanism involves the formation of a highly reactive dicationic superelectrophile under the acidic conditions. rsc.orgresearchgate.net This intermediate then undergoes an intramolecular nucleophilic attack from the aromatic ring of the N-substituent to close the ring, followed by rearomatization to yield the stable quinolin-2(1H)-one structure. rsc.org This method provides access to unsaturated quinolones, which can subsequently be hydrogenated to afford the fully saturated this compound.

The synthesis of the quinolinone skeleton can also be achieved through the cyclization of precursors already containing a six-membered ring, such as substituted cyclohexenylamines or related cyclohexanone (B45756) derivatives. These methods build the second, nitrogen-containing ring onto the existing cyclohexane framework. For example, strategies involving the reductive amination of cyclohexanedione derivatives can lead to intermediates that cyclize to form the bicyclic system. Another approach is the aza-Prins cyclization, which can be used to construct piperidine (B6355638) rings, the core of the octahydroquinolinone structure, from homoallylic amines and aldehydes. researchgate.net These reactions create the necessary carbon-carbon and carbon-nitrogen bonds to complete the bicyclic structure.

Advanced and Stereoselective Synthesis of this compound and its Derivatives

Modern synthetic efforts have focused on developing advanced methods that allow for precise control over the stereochemistry of the final product. Chiral octahydroquinolinone derivatives are valuable building blocks for pharmaceuticals. pku.edu.cn

Enantioselective Synthesis Approaches

Creating specific enantiomers of this compound is crucial as the biological activity of chiral molecules often resides in a single enantiomer. pku.edu.cn Asymmetric hydrogenation is one of the most powerful and atom-economical methods to achieve this. pku.edu.cnacs.org

Asymmetric hydrogenation of quinoline precursors using transition metal complexes with chiral ligands is a highly effective strategy for producing enantiomerically enriched tetrahydroquinolines and, by extension, octahydroquinolinones. pku.edu.cn The choice of metal, ligand, and reaction conditions is critical for achieving high reactivity and enantioselectivity. pku.edu.cnnih.gov

Ruthenium (Ru) and Iridium (Ir) complexes are among the most successful catalysts for this transformation. pku.edu.cnresearchgate.net For example, chiral N-sulfonylated 1,2-diphenylethylenediamine (Dpen) ligands can be combined with ruthenium to form powerful catalysts for the asymmetric hydrogenation of quinolines. pku.edu.cn Similarly, iridium catalysts featuring chiral phosphine (B1218219) ligands, such as SpiroPAP, have been shown to facilitate the highly enantioselective partial hydrogenation of substituted quinolines to yield chiral 1,4-dihydroquinolines with up to 99% enantiomeric excess (ee). nih.gov These dihydro- and tetrahydroquinoline products are advanced precursors that can be converted to the target this compound through further reduction steps.

The success of these catalytic systems often depends on the precise tuning of the chiral ligand's structure. researchgate.net The reaction is typically performed under hydrogen pressure, and the choice of solvent can also significantly influence both the reaction rate and the level of enantioselectivity achieved. pku.edu.cn

Table 2: Examples of Chiral Catalysts in Asymmetric Hydrogenation of Quinolines

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| (R,R)-Ts-Dpen-Ru | 2-Substituted Quinolines | Chiral Tetrahydroquinolines | Up to 99% pku.edu.cn |

| Ir-SpiroPAP | 4-Substituted 3-Ethoxycarbonylquinolines | Chiral 1,4-Dihydroquinolines | Up to 99% nih.gov |

| Ni-(S,S)-Ph-BPE | Cyclic N-acyl hydrazones | Chiral Cyclic Hydrazines | Up to >99% nih.gov |

| Ir/C₄-TunePhos | Pyrrole-fused Benzodiazepines | Chiral Cyclic Amines | Moderate to Excellent acs.org |

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers is a critical step in the development of chiral drugs, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. nih.gov High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. phenomenex.comresearchgate.net This method relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to their separation. phenomenex.com

Chiral HPLC columns are packed with a variety of CSPs, including polysaccharide-based, protein-based, and Pirkle-type phases, each offering unique selectivity for different classes of chiral compounds. phenomenex.com The choice of the mobile phase, which can be either normal-phase or reversed-phase, also plays a crucial role in achieving optimal separation. phenomenex.com For instance, a study on the separation of hydroxychloroquine (B89500) enantiomers utilized a normal-phase chiral HPLC method, demonstrating its accuracy and reproducibility for quantitative analysis. nih.gov The development of such methods is essential for the preclinical and clinical evaluation of chiral compounds. nih.gov

Table 1: Key Aspects of Chiral Chromatography for Enantiomeric Separation

| Feature | Description | Reference |

| Principle | Differential interaction of enantiomers with a chiral stationary phase. | phenomenex.com |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) with a chiral column. | phenomenex.comresearchgate.net |

| Chiral Stationary Phases | Polysaccharide derivatives, proteins, Pirkle-type, etc. | phenomenex.com |

| Mobile Phases | Normal-phase or reversed-phase solvents. | phenomenex.com |

| Application | Quantitative analysis and purification of enantiomers. | nih.gov |

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions represent a highly efficient strategy for the synthesis of chiral heterocyclic compounds like this compound. These reactions aim to control the formation of new stereocenters during the ring-closing process, leading to the desired enantiomer or diastereomer.

One notable approach involves the use of N-chlorosuccinimide (NCS) to mediate intramolecular cyclization. For example, an NCS-mediated cyclization of a substituted indole (B1671886) has been employed to construct the indolo[2,3-b]quinolone core, a key structural motif in the natural product perophoramidine. nih.gov Another strategy involves domino reactions, also known as tandem or cascade reactions, which allow for the construction of complex molecules in a single operation without isolating intermediates. nih.gov These reactions often proceed with high atom economy and stereoselectivity. For instance, a reduction-cyclization-ring opening sequence has been described for the synthesis of 2,3-disubstituted quinolinone derivatives. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) have been utilized as catalysts in the synthesis of quinolin-4-ones, proceeding through a homoenolate intermediate followed by intramolecular heterocyclization. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and often cleaner reactions. nih.govnih.gov This technique has been successfully applied to the synthesis of various quinoline and quinazolinone derivatives. nih.govresearchgate.netrsc.org For example, the synthesis of quinazolinone derivatives has been achieved through a microwave-assisted iron-catalyzed cyclization in water, a green solvent. rsc.org Similarly, the synthesis of 4-methoxy-1-methyl-2-quinolinone and its analogs has been accomplished using microwave assistance. researchgate.net The use of microwave irradiation can also facilitate solvent-free reactions, further enhancing the green credentials of the synthetic process. researchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of Quinolone Derivatives

| Starting Materials | Product | Reaction Conditions | Reference |

| Substituted 2-halobenzoic acids and amidines | Quinazolinone derivatives | Iron catalyst, water, microwave irradiation | rsc.org |

| Substituted aniline (B41778) and diethyl malonate | 2-Quinolones | p-toluenesulfonic acid, microwave irradiation | researchgate.net |

| Substituted benzamide (B126) and succinic anhydride | 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids | Pinane (solvent), microwave irradiation | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under mechanochemical (grinding) or thermal conditions, can lead to significant reductions in waste and environmental pollution. researchgate.net The synthesis of octahydroquinazolinone has been reported under solvent- and catalyst-free conditions using grindstone chemistry, representing a truly green approach. researchgate.net Another example is the microwave-assisted solvent-free synthesis of certain quinoline derivatives, which offers short reaction times and low energy consumption. researchgate.net Furthermore, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved in good yields and short reaction times at 80 °C without the use of a solvent. nih.gov

Use of Green Catalysts (e.g., Ammonium (B1175870) Metavanadate, Lanthanum Oxide, Polyoxomolybdates)

The development of environmentally benign and recyclable catalysts is a cornerstone of green chemistry. Heteropolyacids and magnetic nanoparticles are examples of green catalysts that have been employed in the synthesis of quinoline and quinazolinone derivatives. nih.govresearchgate.net For instance, heteropolyacids have been used as heterogeneous and recyclable catalysts for the synthesis of quinazolin-4(3H)-ones. researchgate.net Magnetic nanoparticles, such as Fe3O4, offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for their reuse. nih.gov Other green catalysts that have shown promise include samarium(III) chloride (SmCl3), a water-resistant Lewis acid that can be recovered and reused. nih.gov

Aqueous Medium Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in an aqueous medium offers significant environmental and economic advantages. The synthesis of hexahydroquinoline derivatives has been successfully carried out in water without the need for an external catalyst, where an excess of ammonium acetate (B1210297) acts as both a reagent and a catalyst. researchgate.net Similarly, a green, rapid, and efficient method for synthesizing quinazolinone derivatives involves an iron-catalyzed cyclization in water under microwave irradiation. rsc.org The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also in some cases enhance reaction rates and selectivity.

Reaction Mechanisms and Intermediate Analysis in Synthesis

Detailed Mechanistic Insights of Key Synthetic Steps

The synthesis of the foundational quinolin-4-one core can be achieved through various classical and modern synthetic routes, with the subsequent hydrogenation step being crucial for obtaining the saturated this compound.

One common approach to the quinolin-4-one precursor is the Conrad-Limpach reaction , which involves the condensation of an aniline with a β-ketoester. The mechanism proceeds through the formation of an iminoester intermediate, which is in equilibrium with an iminoenol form. This iminoenol then undergoes an intramolecular hetero-Diels-Alder reaction to yield a hemiketal intermediate. Subsequent elimination of an alcohol molecule and keto-enol tautomerization affords the quinolin-4-one rsc.org. High temperatures are often required for the cyclization step, which can lead to side reactions rsc.org.

Another significant method is the Gould-Jacobs reaction , where an aniline reacts with an ethoxymethylenemalonate derivative. This is followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the quinolin-4-one mdpi.com. The regioselectivity of the initial cyclization can be influenced by both steric and electronic factors of the substituents on the aniline ring mdpi.com.

Modern approaches include palladium-catalyzed carbonylative Sonogashira coupling , where a 2-iodoaniline (B362364) reacts with a terminal alkyne and carbon monoxide. The proposed mechanism involves the formation of an alkynyl ketone intermediate which then undergoes a 6-endo-dig cyclization to form the quinolin-4-one ring nih.gov.

The crucial step to obtain the octahydro-scaffold is the catalytic hydrogenation of the quinolin-4-one precursor. The mechanism of this reduction can be complex and catalyst-dependent. For instance, with certain cobalt-amido catalysts, the transfer hydrogenation from a source like H₃N·BH₃ is proposed to involve the generation of a hydride-proton species on the catalyst. This is followed by a stepwise transfer of a proton and an electron to the quinoline nitrogen and ring system nih.gov.

Alternatively, asymmetric hydrogenation of quinolines using chiral ruthenium catalysts is suggested to proceed via an ionic and cascade reaction pathway. This includes a 1,4-hydride addition to the quinoline ring, followed by isomerization and a subsequent 1,2-hydride addition []. The hydrogen addition is believed to occur through a stepwise H⁺/H⁻ transfer process [].

A direct route to substituted octahydroquinolin-4-ones involves an intramolecular hetero-Diels-Alder reaction . In this approach, a precursor containing both a diene and an imine functional group is cyclized. The imine is often formed in situ and reacts with an activated diene to form the bicyclic ring system in a single step researchgate.net.

Identification and Characterization of Reaction Intermediates

The transient nature of intermediates in the synthesis of this compound makes their isolation and characterization challenging, yet crucial for mechanistic understanding. Spectroscopic methods and trapping experiments are often employed for their identification.

In the synthesis of the precursor quinolin-4-ones, several intermediates have been proposed or identified. The Biere-Seelen's synthesis , for example, proceeds via a Michael addition of an anthranilate to dimethyl acetylenedicarboxylate, leading to a stable enaminoester intermediate that can be isolated before cyclization mdpi.com. In N-heterocyclic carbene (NHC)-catalyzed syntheses, a homoenolate intermediate is generated after the initial nucleophilic attack of the carbene on an aldehyde mdpi.com.

During the critical hydrogenation of the quinoline ring system to the saturated derivative, partially hydrogenated species are key intermediates. 1,2-Dihydroquinolines (1,2-DHQs) are presumed to be the initial intermediates in the transfer hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) nih.gov. These THQs are then further reduced to the final octahydro- or decahydroquinoline products. The conversion of a 1,2-DHQ to a 1,4-DHQ has been speculated as a subsequent step in some catalytic cycles before further reduction nih.gov.

The table below summarizes some of the key intermediates identified or proposed in the synthesis of quinolin-4-ones and their hydrogenated derivatives.

| Synthetic Route | Key Intermediate(s) | Method of Observation/Characterization |

| Conrad-Limpach Reaction | Iminoenol, Hemiketal | Proposed based on reaction mechanism rsc.org |

| Biere-Seelen's Synthesis | Enaminoester | Isolation and spectroscopic analysis mdpi.com |

| NHC-Catalyzed Synthesis | Homoenolate, Adduct | Proposed based on mechanistic studies mdpi.com |

| Catalytic Hydrogenation | 1,2-Dihydroquinoline, 1,2,3,4-Tetrahydroquinoline | Mechanistic and deuterium (B1214612) labeling studies nih.gov |

| Intramolecular Hetero-Diels-Alder | Imine (formed in situ) | Inferred from reaction design and product structure researchgate.net |

Control of Side Reactions and Byproduct Formation

A primary challenge in the initial synthesis of the quinolin-4-one precursor is regioselectivity , especially when using asymmetrically substituted anilines in reactions like the Gould-Jacobs. This can lead to the formation of a mixture of isomeric products mdpi.com. The high temperatures often required for classical cyclization reactions can also cause product decomposition and other undesirable side reactions rsc.org.

During the catalytic hydrogenation of the quinoline ring, over-reduction is a common issue. The desired tetrahydroquinoline intermediate can be further reduced to the fully saturated decahydroquinoline. Controlling the stoichiometry of the reducing agent and the reaction time is critical to selectively obtain the tetrahydro- or octahydro- product nih.gov.

Another potential side reaction during hydrogenation, particularly when using methanol (B129727) as a solvent, is the N-methylation of the resulting tetrahydroquinoline. This is thought to occur via a hydrogen borrowing mechanism researchgate.net.

In some tungsten-catalyzed hydrogenation processes, the formation of ill-defined and sparingly soluble oligomers has been observed. These are believed to arise from polycondensation reactions of the 1,2,3,4-tetrahydroquinoline product, significantly reducing the yield of the desired monomeric product researchgate.net. Reducing the reaction volume was found to increase substrate conversion but also led to a marked decrease in the yield of the desired product due to the formation of these oligomers researchgate.net.

The table below outlines some common side reactions and strategies for their control.

| Side Reaction/Byproduct | Synthetic Step | Control Strategies |

| Formation of regioisomers | Quinolin-4-one synthesis (e.g., Gould-Jacobs) | Use of symmetrically substituted anilines; optimization of electronic and steric factors mdpi.com |

| Product decomposition | High-temperature cyclizations | Use of milder reaction conditions and modern catalytic methods rsc.org |

| Over-reduction to decahydroquinoline | Catalytic hydrogenation | Careful control of hydrogen pressure, temperature, and reaction time; choice of selective catalysts nih.gov |

| N-methylation of product | Catalytic hydrogenation | Avoidance of methanol as a solvent researchgate.net |

| Formation of oligomers | Catalytic hydrogenation | Optimization of reaction concentration and catalyst loading researchgate.net |

Types of Chemical Reactions Undertaken by this compound

This compound engages in several fundamental reaction types, including oxidation, reduction, and nucleophilic substitutions, which allow for extensive modification of its core structure.

Oxidation Reactions

The oxidation of this compound can lead to the formation of aromatic quinolinone derivatives. This transformation involves the formal removal of hydrogen atoms from the saturated rings, resulting in a more conjugated system. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed for this purpose. The dehydrogenation can also be achieved using catalysts like o-quinone in the presence of a Co(salophen) cocatalyst with ambient air, which is effective for converting tetrahydroquinolines to quinolines. acs.org Another method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which has been successfully used to oxidize related tetrahydroquinoline systems to their corresponding aromatic quinoline counterparts. beilstein-journals.orgacs.org

This process is significant as it provides a synthetic route from a fully saturated core to a valuable aromatic heterocyclic system.

Reduction Reactions

The ketone functional group and the bicyclic ring system of this compound are susceptible to reduction. The carbonyl group can be reduced to a secondary alcohol, yielding the corresponding decahydroquinolin-4-ol. This transformation is typically achieved using hydride-based reducing agents.

Common reagents for this reduction include:

Sodium borohydride (B1222165) (NaBH4) : A mild reducing agent often used in alcoholic solvents. ic.ac.uk

Lithium aluminum hydride (LiAlH4) : A more powerful reducing agent used in aprotic solvents like tetrahydrofuran (B95107) (THF) for the reduction of amides to amines. ic.ac.ukgoogle.com

The stereochemistry of the reduction is a key aspect, as the approach of the hydride reagent can be influenced by the cis or trans fusion of the bicyclic rings, leading to different diastereomers of the resulting alcohol. For instance, the reduction of related hexahydro-2(1H)-quinolinone derivatives with LiAlH4 yields the corresponding octahydroquinoline alcohols. google.com Further reduction under more forcing conditions, such as catalytic hydrogenation with catalysts like palladium or platinum, can lead to the formation of fully saturated decahydroquinoline derivatives.

A summary of reduction outcomes is presented below:

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH4) | Decahydroquinolin-4-ol | |

| 1-Alkyl-hexahydro-2(1H)-quinolinone | Lithium aluminum hydride (LiAlH4) | 1-Alkyl-octahydroquinolin-6-ol | google.com |

| 2,7-Dimethylquinoline | Pd/C, H2 (30 bar) | 2,7-Dimethylthis compound | vulcanchem.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur at various positions on the this compound scaffold. The nitrogen atom, being a secondary amine, can act as a nucleophile or be a site for substitution after deprotonation. Alkylation at the nitrogen can be achieved using alkyl halides in the presence of a base. google.com

Furthermore, the carbon alpha to the carbonyl group can be functionalized via enolate chemistry. For example, reaction with dimethylformamide dimethylacetal can introduce a dimethylaminomethylene group at the C-3 position, which can then be used for further transformations. google.com

In derivatives where a good leaving group is present, such as a chloro group in 4-chloro-8-methylquinolin-2(1H)-one, nucleophilic substitution is a key reaction. This allows for the introduction of various functional groups, including: mdpi.com

Thiols (via reaction with thiourea)

Hydrazines

Azides

Amines

However, the reactivity of the saturated octahydro-quinolinone structure towards nucleophilic substitution may be lower compared to its aromatic counterparts due to increased steric hindrance from the hydrogenated rings.

Cycloaddition Reactions

This compound itself is not typically a substrate for cycloaddition reactions due to its saturated nature. However, its derivatives can participate in such transformations. A notable example is the intramolecular hetero-Diels-Alder reaction. scispace.com In this approach, a precursor containing both an activated diene and an imine moiety, derived from an octahydroquinolinone framework, can undergo cyclization to form more complex, polycyclic structures. scispace.com This key step, which creates new stereogenic centers, has been utilized in the synthesis of 2,5-disubstituted octahydroquinolin-4-ones, which are precursors to decahydroquinoline-type toxins. scispace.com The reaction can proceed via either an exo or endo approach, leading to a mixture of diastereomeric cycloadducts. scispace.com

Ring-Opening Reactions

While less common for the parent compound, derivatives of this compound can undergo ring-opening reactions. For instance, photoinduced [2+2] cycloaddition of 4-hydroxy-2-quinolone with alkenes forms cyclobutane-fused adducts. acs.org Subsequent β-scission of the cyclobutanoxyl radicals generated from these adducts can lead to the formation of furoquinolinones, which constitutes a ring-opening and rearrangement of the initially formed cyclobutane (B1203170) ring. acs.org The regioselectivity of ring-opening reactions is highly dependent on the substituents and reaction conditions, as seen in studies of related cyclic sulfates where nucleophilic attack can be directed to different carbon atoms. unirioja.es

Functional Group Interconversions and Derivatization

Functional group interconversions are essential for modifying this compound and its derivatives into other useful compounds. The ketone and the secondary amine are the primary handles for such transformations. ic.ac.ukvanderbilt.edu

The carbonyl group can be converted into other functionalities, such as:

Oximes : By reaction with hydroxylamine.

Hydrazones : By reaction with hydrazine (B178648) or its derivatives.

Enamines : By reaction with secondary amines. google.com

These derivatives are valuable intermediates for further synthesis. For example, the oxime can be subjected to a Beckmann rearrangement, and enamines can be used in various C-C bond-forming reactions.

The secondary amine in the ring can be acylated, sulfonylated, or alkylated to introduce a wide range of substituents at the N-1 position. google.com For example, reaction with acid chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivatives. researchgate.net These modifications can significantly alter the chemical and biological properties of the molecule.

A summary of key derivatization reactions is provided in the table below.

| Reaction Type | Reagent(s) | Functional Group Transformation | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Sodium hydride | N-H → N-Alkyl | google.com |

| Acylation | Acid chloride, Et3N | N-H → N-Acyl | researchgate.net |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | C=O → C-N | - |

| Wittig Reaction | Phosphonium ylide | C=O → C=C | - |

| Condensation | Thiazolidinediones | Forms antidiabetic agent precursors | vulcanchem.com |

These interconversions and derivatizations highlight the role of this compound as a versatile scaffold in the synthesis of a diverse array of heterocyclic compounds.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Quinolin-4-one |

| Potassium permanganate |

| Chromium trioxide |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Co(salophen) |

| Tetrahydroquinolinone |

| Dihydroquinolinone |

| Decahydroquinolin-4-ol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Tetrahydrofuran (THF) |

| 1-Alkyl-hexahydro-2(1H)-quinolinone |

| 1-Alkyl-octahydroquinolin-6-ol |

| 2,7-Dimethylthis compound |

| 2,7-Dimethylquinoline |

| Decahydroquinoline |

| Dimethylformamide dimethylacetal |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| Thiourea |

| Furoquinolinone |

| 4-Hydroxy-2-quinolone |

| Oxime |

| Hydrazone |

| Enamine |

| Acid chloride |

| Triethylamine (Et3N) |

| Thiazolidinedione |

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving the this compound scaffold is a critical aspect of its synthetic chemistry. The control over the formation of specific stereoisomers is paramount, particularly when these compounds are intended for use as chiral building blocks or as pharmacologically active agents where biological activity is often dependent on a precise three-dimensional structure.

Diastereoselectivity in Synthetic Pathways

Diastereoselectivity in the synthesis of this compound derivatives is frequently achieved during the creation of the saturated carbocyclic ring. The existing stereocenters in a precursor molecule can direct the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer.

A prominent example of achieving high diastereoselectivity is through the catalytic hydrogenation of partially saturated quinolinone precursors, such as 3,4-dihydro-2(1H)-quinolones. Research has demonstrated the effectiveness of rhodium-catalyzed hydrogenation for this transformation. Using a specific rhodium complex, (CAAC)Rh(cod)Cl, the benzene ring of various substituted 3,4-dihydro-2(1H)-quinolones can be hydrogenated to yield the corresponding octahydro-2(1H)-quinolinones. acs.org The reaction proceeds with high cis-selectivity at the newly formed stereocenters at positions C4a and C8a. acs.org

The level of diastereoselectivity is influenced by substituents on the quinolone core. For instance, substituents at the C7 position, such as protected hydroxyl groups (e.g., OTBDMS, OTIPS, OTES), generally lead to high diastereoselectivity (dr ≥ 89:11). acs.org In contrast, a methyl group at the same position results in lower selectivity. The flexibility of the six-membered piperidinone ring is thought to be a factor in the observed variations in stereoselectivity. acs.org The major diastereomer produced in these reactions consistently exhibits an all-cis arrangement of the hydrogen atoms at the ring junctions. acs.org

Below is a table summarizing the diastereoselectivity achieved in the rhodium-catalyzed hydrogenation of various substituted dihydroquinolones to octahydroquinolinones. acs.org

| Substrate (Substituent X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 4a (H) | 5a | 94 | >99/1 |

| 4b (6-Me) | 5b | 96 | 64/36 |

| 4e (7-Me) | 5e | 87 | 75/25 |

| 4f (7-OTBDMS) | 5f | 90 | 91/9 |

| 4g (7-OTIPS) | 5g | 91 | 89/11 |

| 4h (7-OTES) | 5h | 91 | >99/1 |

| 4i (7-OBn) | 5i | 92 | 93/7 |

| 4j (7-F) | 5j | 91 | 79/21 |

| 4k (7-Cl) | 5k | 90 | 83/17 |

Table data sourced from Organic Letters, 2020. acs.org TBDMS = tert-butyldimethylsilyl; TIPS = triisopropylsilyl; TES = triethylsilyl; Bn = benzyl.

Enantiomeric Control in Product Formation

Achieving enantiomeric control—the selective production of a single enantiomer—is a significant challenge in modern organic synthesis. For this compound and its derivatives, enantioselective methods often rely on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form an enantioenriched product.

One powerful strategy involves the asymmetric reduction of quinolines, which are common precursors to the octahydro-quinolinone core. Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for the transfer hydrogenation of quinolines. acs.orgnih.gov This method can produce tetrahydroquinolines with high enantiomeric excess (up to 91% ee), which can then be further reduced to the corresponding octahydro derivatives. acs.orgresearchgate.net

Another advanced approach is the tandem formal Povarov reaction for constructing complex polycyclic systems that include the octahydroquinoline framework. acs.orgresearchgate.net For example, a highly diastereo- and enantioselective tandem hydroamination/formal Povarov reaction of aminoalkynes has been developed. acs.orgresearchgate.net This reaction, catalyzed by a chiral phosphate (B84403) paired with a metal, allows for the atom-economical synthesis of tetracyclic octahydro-dipyrroloquinolines with multiple contiguous stereocenters. acs.orgresearchgate.net The choice of the chiral counteranion is critical for achieving high enantioselectivity. acs.org Initial studies with a BINOL-based chiral silver phosphate catalyst yielded poor enantioselectivity (32% ee), but optimization of the catalyst and reaction conditions led to excellent diastereo- and enantioselectivities. researchgate.net

The asymmetric hydrogenation of 2-quinolones catalyzed by Ruthenium-NHC complexes provides chiral 3,4-dihydro-2-quinolones with high yields and excellent enantiomeric ratios (up to 98:2 e.r.). nih.gov These enantioenriched dihydroquinolones are valuable intermediates that can be subsequently reduced to chiral octahydro-4(1H)-quinolinones, thereby transferring the initial enantiopurity to the final saturated product. nih.gov

The following table presents data on the enantioselective synthesis of quinoline derivatives that are direct precursors or analogues of the this compound scaffold.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Quinolines | Tetrahydroquinolines | Up to 91% ee | acs.orgnih.gov |

| Tandem Povarov Reaction | Chiral Silver Phosphate | Aminoalkynes | Octahydro-dipyrroloquinolines | >99% ee, >20:1 dr | acs.orgresearchgate.net |

| Asymmetric Hydrogenation | Ru(II)-NHC Complex | 2-Quinolones | 3,4-Dihydro-2-quinolones | Up to 98:2 er | nih.gov |

Conformational Analysis and Stereochemistry

Conformational Preferences and Flexibility of the Bicyclic System

The octahydro-4(1H)-quinolinone framework consists of a fused piperidone and cyclohexane (B81311) ring, resulting in a decalin-like system. vulcanchem.com The conformational flexibility of this bicyclic structure is a key determinant of its chemical and physical properties.

Stereoisomerism and Diastereomeric Relationships

This compound possesses multiple stereocenters, leading to the possibility of several stereoisomers. The carbon atoms at the ring junctions (4a and 8a) and any substituted carbon atoms are potential chiral centers. For example, a methyl group at the 2-position introduces another stereocenter.

The fusion of the two rings can be either cis or trans, giving rise to diastereomers. researchgate.net Within each of these diastereomeric series, enantiomeric pairs exist. The relationship between these isomers is complex, with each stereoisomer potentially exhibiting different physical and biological properties. For instance, in the synthesis of related octahydro-6H-pyrido[4,3-b]-carbazole derivatives, the stereochemistry of the starting decahydroisoquinolone dictates the regioselectivity of the reaction. researchgate.net The various stereoisomers can be separated using techniques like chiral chromatography.

A study on N-substituted 4-decahydroquinolones highlighted the existence of both cis and trans fused ring systems, with the relative stereochemistry being crucial for correct structural assignment. researchgate.net For example, a specific isomer of 1-(S)-α-phenylethyl-4-decahydroquinolone, initially assigned a trans configuration based on chiroptical properties, was later determined to belong to the cis series through detailed NMR spectroscopic analysis. researchgate.net

| Stereocenter | Potential Configurations |

| C-4a | R or S |

| C-8a | R or S |

| Substituted positions (e.g., C-2) | R or S |

| Ring Fusion | Resulting Diastereomers |

| cis | A pair of enantiomers |

| trans | A pair of enantiomers |

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms—the absolute and relative configuration—is critical for understanding the structure-activity relationships of this compound derivatives. libretexts.orgspcmc.ac.in

Relative Configuration: The relative configuration describes the spatial relationship between two or more stereocenters within the same molecule. spcmc.ac.in For this compound, this often refers to whether the ring fusion is cis or trans. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining relative stereochemistry. nih.gov For example, in a study of a cis-fused this compound derivative, NOESY correlations between specific axial protons confirmed the cis fusion of the ring system. nih.gov

Absolute Configuration: The absolute configuration refers to the exact spatial arrangement of atoms at a chiral center, designated as R or S. libretexts.orgqmul.ac.uk The gold standard for determining absolute configuration is single-crystal X-ray crystallography. researchgate.netacs.org This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. For instance, the absolute configuration of an optically active octahydro-6H-pyrido[4,3-b]-carbazole derivative was established by single-crystal X-ray crystallography of one of its derivatives. researchgate.net

In cases where suitable crystals for X-ray analysis cannot be obtained, theoretical calculations of Electronic Circular Dichroism (ECD) spectra can be a valuable tool. nih.govnih.gov By comparing the calculated ECD spectrum of a proposed absolute configuration with the experimentally measured spectrum, the correct stereochemistry can be assigned. nih.gov

Spectroscopic methods like ¹H and ¹³C NMR are also instrumental. researchgate.netresearchgate.net Chemical shifts and coupling constants can provide valuable clues about the conformation and relative stereochemistry of the molecule. vulcanchem.comacs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been instrumental in understanding the nuanced characteristics of Octahydro-4(1h)-quinolinone and its derivatives. By solving the Schrödinger equation for the electrons in the molecule, DFT allows for the prediction of various molecular properties from first principles.

Prediction of Stable Conformers

The conformational landscape of this compound is a key determinant of its physical and biological properties. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, have been employed to predict the most stable conformations of this molecule. For related decahydroquinolone systems, these calculations reveal that the trans isomer is typically more stable than the cis isomer by 4–6 kcal/mol due to reduced steric strain.

In the case of trans-octahydroquinolin-2-one (B8543529), a closely related analog, DFT calculations have provided detailed insights into the ring puckering dynamics. These studies indicate that the cyclohexane (B81311) ring preferentially adopts a chair conformation, which is the ground state (ΔE = 0 kcal/mol). The piperidine (B6355638) ring, however, is more stable in a twist-boat conformation, with a relative energy of 1.8 kcal/mol.

| Ring System | Preferred Conformation | Relative Energy (kcal/mol) |

| Cyclohexane | Chair | 0 |

| Piperidine | Twist-boat | 1.8 |

Table 1: Predicted stable conformations for the ring systems in trans-octahydroquinolin-2-one based on DFT calculations.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ossila.comresearchgate.net

For quinoline (B57606) derivatives, DFT calculations have been used to determine these properties. scirp.org In a study on quinoline itself, the HOMO energy was calculated to be -6.646 eV and the LUMO energy was -1.816 eV, resulting in a HOMO-LUMO gap of -4.83 eV. scirp.org A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be involved in charge transfer interactions, which are often responsible for the biological activity of a molecule. scirp.org Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. ijcce.ac.ir

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | -4.83 |

Table 2: Calculated HOMO and LUMO energies and the resulting energy gap for the parent compound, quinoline. scirp.org

Prediction of Activation Barriers for Reactions

DFT calculations are a valuable tool for predicting the activation barriers of chemical reactions, providing insights into reaction rates and feasibility. nih.gov For reactions involving quinoline derivatives, such as the Diels-Alder reaction, DFT has been used to calculate the Gibbs free activation energy. researchgate.net These calculations can help rationalize the influence of factors like diene structure and solvent effects on the reaction energetics. researchgate.net

For example, in a study on the Diels-Alder reaction of 1,1-difluoronaphthalene-2(1H)-one with various dienes, DFT calculations were performed to explore the reaction energetics. researchgate.net Similarly, in the study of CO2 cycloaddition to ethylene (B1197577) oxide catalyzed by zeolites, DFT calculations determined activation energies for both concerted and stepwise mechanisms, revealing the rate-determining step of the reaction. rsc.org Such predictions are crucial for designing more efficient synthetic routes. nih.gov

Insights into Reaction Mechanisms and Enantioselectivity

Understanding the detailed mechanism of a reaction is fundamental to controlling its outcome. DFT calculations can elucidate reaction pathways and the structures of transition states. sci-hub.se In the context of enantioselective reactions, these calculations can explain the origin of stereocontrol.

For instance, in a tandem formal Povarov reaction to construct octahydro-dipyrroloquinolines, DFT could be used to rationalize the observed high diastereo- and enantioselectivity. researchgate.net Control experiments in this study pointed towards a stepwise Mannich/aza-Friedel-Crafts process, where the Mannich reaction is reversible. researchgate.net DFT calculations could model the transition states for both the (R)- and (S)-products, revealing the energetic differences that lead to the observed enantiomeric excess. Furthermore, studies on other enantioselective reactions have shown that noncovalent interactions, such as hydrogen bonding between a ligand and a substrate, can be crucial for high enantiocontrol, a phenomenon that can be effectively modeled using DFT. mdpi.com

Molecular Docking Studies of Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Studies on related quinoline and acridine (B1665455) derivatives have utilized molecular docking to investigate their potential biological activities, including as cholinesterase inhibitors, anti-inflammatory agents, and anticonvulsants. researchgate.net For example, in a study of hydroacridine derivatives, docking revealed compounds with high binding free energy and hydrogen bonding interactions with key amino acid residues in the active site of acetylcholinesterase. researchgate.net Specifically, one derivative showed a high binding free energy of -13.7 kcal/mol and formed hydrogen bonds with Ser200 and His440, suggesting its potential as an inhibitor. researchgate.net These computational predictions are invaluable for prioritizing compounds for further experimental testing.

Solvent Modeling and Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. nih.gov Computational solvent models can be broadly categorized as implicit or explicit. nih.gov Implicit models treat the solvent as a continuous medium, which is computationally efficient but may not capture specific solute-solvent interactions. nih.gov Explicit models, on the other hand, represent individual solvent molecules, providing a more detailed and accurate picture at a higher computational cost. nih.gov

Recent advancements have led to the development of hybrid models that combine the strengths of both approaches. dtu.dk Theoretical studies on the reactivity of quinoline-4-one derivatives have been performed in both the gas phase and in N,N-Dimethylformamide (DMF) solution using DFT. scirp.org These calculations can reveal how the solvent modulates the stability of tautomers and intermediates, thereby influencing the reaction outcome. scirp.org For example, understanding the solvation energy, which includes the energy required to form a cavity in the solvent and the energy of solute-solvent interactions, is critical for explaining solvent-dependent reaction selectivity. frontiersin.org

Structure-Activity Relationship (SAR) Modeling

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of new therapeutic agents. SAR studies investigate how specific modifications to the chemical structure of a molecule influence its biological activity, providing a roadmap for optimizing potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR studies have primarily focused on the impact of stereochemistry, the nature and position of substituents on the carbocyclic and heterocyclic rings, and the influence of N-alkylation on the compound's interaction with various biological targets.

Detailed Research Findings

Research into the SAR of octahydroquinoline derivatives has revealed several key determinants of their biological activity. Studies on related octahydrobenzo[f]quinolines and octahydrobenzo[g]quinolines, which are structural isomers of this compound, have provided significant insights that are likely applicable to the this compound core.

One critical factor is the stereochemistry of the ring fusion. It has been demonstrated that for monophenolic octahydrobenzo[g]quinolines and octahydrobenzo[f]quinolines, only compounds with a trans ring fusion exhibit significant biological activity, while the corresponding cis analogs are often inactive. nih.gov This is attributed to the unfavorable positioning of the protonated amino group in the cis conformation for interaction with key receptor residues, such as the aspartate residue in dopamine (B1211576) receptors. nih.gov

The position of substituents, particularly hydroxyl groups on the aromatic ring of related quinoline structures, also plays a pivotal role in determining biological activity. For instance, in the context of dopamine receptor agonists, the position of hydroxyl groups corresponding to either the alpha- or beta-conformer of dopamine can dictate activity.

Furthermore, N-alkylation has been shown to be a decisive factor for the activity of certain octahydroquinoline derivatives. For example, in a series of N-(iodopropenyl)-octahydrobenzo[f]- and -[g]quinolines, this specific N-substitution was found to be crucial for activity at D1 dopamine receptor sites. acs.org The length and nature of the N-alkyl group can significantly modulate the affinity and efficacy of these compounds at their respective biological targets.

The saturation level of the quinoline ring system also has a notable impact on the pharmacokinetic properties of these compounds. It has been observed that octahydro derivatives often exhibit improved bioavailability compared to their aromatic counterparts.

The following interactive data table summarizes the influence of various structural modifications on the biological activity of octahydroquinoline derivatives, based on findings from several research studies.

Interactive Data Table: Structure-Activity Relationship of Octahydroquinoline Derivatives

| Structural Modification | Effect on Biological Activity | Relevant Biological Target(s) |

| trans-Ring Fusion | Generally essential for activity | Dopamine Receptors |

| cis-Ring Fusion | Typically results in inactive compounds | Dopamine Receptors |

| N-Alkylation (e.g., N-Iodopropenyl) | Can be a decisive factor for activity | Dopamine D1 Receptors |

| Hydroxyl Group Position | Influences agonist/antagonist activity | Dopamine Receptors |

| Saturation Level (Octahydro) | May improve bioavailability | General Pharmacokinetics |

Advanced Spectroscopic and Crystallographic Characterization

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline materials at the atomic level.

When a suitable single crystal of an Octahydro-4(1H)-quinolinone derivative can be grown, single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of its molecular structure. rigaku.comuhu-ciqso.es This technique yields precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation.

Crucially, for chiral molecules, SC-XRD is the gold standard for determining the absolute configuration of all stereogenic centers. researchgate.netnih.gov By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the true, non-superimposable mirror image of the molecule can be identified. This is often reported using the Flack parameter, which provides a measure of the confidence in the absolute structure assignment. ox.ac.uk The resulting crystal structure provides irrefutable evidence of the relative and absolute stereochemistry of the molecule.

Polymorphism and Crystalline State Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of the physical and chemical properties of a compound. Different polymorphs can exhibit variations in properties such as melting point, solubility, and stability. The characterization of these crystalline forms is crucial in fields like pharmaceuticals and materials science.

For this compound, there is a notable absence of published studies specifically detailing its polymorphism or providing in-depth single-crystal X-ray diffraction data. The investigation of polymorphism typically involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR. PXRD patterns are unique to each crystalline form and serve as a "fingerprint" for identification. DSC can detect phase transitions between polymorphs, which are often temperature-dependent.

While specific data for this compound is not available, the study of related quinolinone derivatives indicates that they can exist in various polymorphic forms. crystallography.net The specific crystalline arrangement of this compound would be influenced by factors such as the conformation of the fused ring system and intermolecular interactions, primarily hydrogen bonding involving the secondary amine (N-H) and the carbonyl group (C=O). The establishment of its crystalline state would require experimental techniques like X-ray crystallography to determine the unit cell dimensions, space group, and atomic coordinates.

Table 1: General Techniques for Polymorphism and Crystalline State Analysis

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique diffraction pattern for each crystalline phase, enabling identification and quantification of polymorphs. |

| Differential Scanning Calorimetry (DSC) | Detects thermal transitions such as melting points and solid-solid phase transitions between polymorphs, providing information on their thermodynamic stability. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. |

| Solid-State NMR (ssNMR) | Provides information about the local chemical environment of atoms in the solid state, which can differ between polymorphs. |

| Infrared (IR) Spectroscopy | Can distinguish between polymorphs based on differences in the vibrational modes of chemical bonds that arise from different crystal packing environments. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₉H₁₅NO), the molecular weight is 153.22 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 153. The fragmentation of this bicyclic ketone would likely proceed through characteristic pathways for cyclic ketones and amines. The presence of the carbonyl group and the nitrogen atom influences the fragmentation pattern.

Key fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a transferable gamma-hydrogen is available. For a bicyclic system like this compound, the fragmentation can be complex, involving ring-opening and subsequent cleavages. The loss of small, stable neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), or radicals is common.

The NIST Mass Spectrometry Data Center provides data for this compound, showing a top peak at m/z 110, a second highest at m/z 153 (the molecular ion), and a third highest at m/z 124. nih.gov The base peak at m/z 110 suggests a particularly stable fragment ion resulting from the initial molecular ion.

Table 2: Predicted and Observed Mass Spectrometry Data for this compound

| Adduct Type | Predicted m/z | Observed Key m/z Peaks |

| [M]⁺ | 153.115 | 153 |

| [M+H]⁺ | 154.123 | 124 |

| [M+Na]⁺ | 176.105 | 110 (Base Peak) |

Data sourced from PubChem and predicted values. nih.gov

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the secondary amine (N-H), the carbonyl group (C=O) of the ketone, and the C-H and C-N bonds.

The most prominent features in the IR spectrum are the stretching vibrations of the N-H and C=O bonds. The N-H stretching vibration typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration for a six-membered cyclic ketone is expected to show a strong absorption band around 1715 cm⁻¹. However, conjugation and hydrogen bonding can shift this frequency. For this compound, the carbonyl stretch is observed in the range of 1660–1680 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ region. The spectrum will also display C-H stretching vibrations for the sp³ hybridized carbons of the saturated rings, typically in the 2850-3000 cm⁻¹ range.

Differences in the crystalline form of the compound can lead to slight shifts in the positions and shapes of these absorption bands, making IR spectroscopy a useful tool in polymorphism studies. crystallography.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed/Expected Range (cm⁻¹) for this compound |

| N-H | Stretching | 3300 - 3500 | ~3200–3450 |

| C-H (sp³) | Stretching | 2850 - 3000 | Expected in this range |

| C=O (Ketone) | Stretching | 1705 - 1725 (for 6-membered ring) | ~1660–1680 |

| C-N | Stretching | 1020 - 1250 | Expected in this range |

Observed ranges are based on typical values for similar structures.

Biological Activity and Medicinal Chemistry Research

Octahydro-4(1H)-quinolinone as a Precursor for Drug Development

This compound and its related structures serve as crucial intermediates in the synthesis of potential therapeutic agents. evitachem.com The quinoline (B57606) framework itself is present in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties. evitachem.comnih.gov The fully saturated octahydro version of the quinolinone ring is a particularly valuable precursor because it allows for the construction of diverse and complex molecular architectures. evitachem.com For example, dihydroquinolin-4-ones are used as common precursors for the total synthesis of alkaloids like Graveoline and Dubamine. mdpi.com The core structure can be chemically manipulated through reactions such as oxidation, reduction, and nucleophilic substitution to generate a library of derivatives for biological screening. This versatility makes it an important starting point in drug discovery programs aimed at developing new therapeutic agents by modifying the core structure to enhance biological activity. evitachem.com

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The development of derivatives from the quinolone scaffold is a major focus in medicinal chemistry. chim.it Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds relates to their biological function, which guides the design of more potent and selective drugs. acs.org These studies encompass multiple pharmacological parameters, including ligand affinity for a receptor, intrinsic efficacy, and cooperativity with other molecules, all of which can be sensitive to structural modifications. acs.org

The biological activity of quinolinone derivatives can be significantly modulated through structural modifications. The saturated nature of the octahydro-quinolinone core is a key feature, as it reduces aromatic π-π interactions while potentially improving metabolic stability and solubility. The steric and electronic environment, conformation, and stereochemistry of substituents are critical to the resulting antibacterial profiles. nih.gov Strategic modification of these groups provides a powerful tool to enhance antibacterial potency, adjust physicochemical properties, and tailor the spectrum of activity, for instance, to create analogues that are selective against specific pathogens like those affecting the respiratory tract. nih.gov Research into BQCA (benzyl quinolone carboxylic acid) analogues has shown that structural modifications can augment ligand affinity for receptors, intrinsic efficacy, and both binding and functional cooperativity with molecules like acetylcholine. acs.org

The type and position of substituents on the quinoline ring have a profound effect on the biological activity of the resulting derivatives.

Position of Substituents : The location of a substituent dramatically impacts bioactivity. For instance, in some quinolin-2(1H)-one series, an oxadiazole group at the C-3 position was found to enhance anticonvulsant activity, whereas hydroxy groups at the C-4 position improved antimicrobial effects. For fluoroquinolones, substituents at the 7-position are known to strongly influence their antimicrobial spectrum, potency, and target preference. scielo.org.mx

Nature of Substituents : The chemical properties of the substituent are equally important. Electron-withdrawing groups, such as chloro (Cl) substituents, can enhance the electrophilicity of the molecule, potentially improving its ability to bind to biological targets like enzymes or receptors. In the development of 4H-4-oxoquinolizine antibacterials, a series of analogues with various substituents at the C-8 position were synthesized to develop a potent agent with a desirable spectrum of activity and a balanced pharmacokinetic profile. nih.gov Similarly, for 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which include hexahydroquinoline structures, the presence of ester groups at the 3- and 5-positions and an aryl group at the 4-position are considered basic requirements for optimal receptor-binding activity. researchgate.net

Pharmacological Properties of this compound Derivatives

Derivatives of the quinoline and quinolinone core exhibit a vast range of pharmacological properties, making them a cornerstone of drug discovery for decades. nih.govchim.it These compounds have been developed as drugs and drug candidates for infectious diseases, cancer, inflammation, and neurodegenerative diseases. nih.govchim.it

The quinoline family is well-known for its broad-spectrum antimicrobial potential. nih.gov Modifications to the quinolinone scaffold have led to compounds with significant activity against various pathogens. For example, certain pyrimido[5,4-c]quinolin-5-one derivatives showed moderate to good antibacterial activity against a panel of bacteria, including Bacillus subtilis and Staphylococcus aureus, with performance exceeding that of the standard drug Ciprofloxacin in some cases. mdpi.com The introduction of specific heterocyclic rings, such as a 1,2,4-triazole (B32235) or 1,3-thiazolidinone at the R4 position of a piperazine (B1678402) group, has been shown to potentiate the antimicrobial activity of norfloxacin (B1679917) derivatives against both gram-positive and gram-negative bacteria. cnr-ist.fr

Derivatives of this compound are investigated for their potential as new antibiotics, particularly in an era of growing bacterial resistance. nih.gov Research has demonstrated that modifications to the quinolinone structure can yield compounds effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

For example, 4-hydroxy-1-methylquinolin-2(1H)-one has shown antimicrobial activity against S. aureus and E. coli with Minimum Inhibitory Concentration (MIC) values between 8–32 µg/mL. In another study, certain quinoline derivatives demonstrated significant inhibitory activity against pathogenic bacteria; one such derivative displayed a higher inhibitory effect against Escherichia coli than ciprofloxacin. researchgate.net The development of 4H-4-oxoquinolizines, which are structurally related to quinolones, was undertaken specifically to combat bacterial resistance to fluoroquinolones. nih.gov These compounds show potent activity against Gram-positive, Gram-negative, and anaerobic bacteria and are notably active against some quinolone-resistant strains, including methicillin-resistant S. aureus (MRSA). nih.gov

The following table summarizes the in vivo efficacy of a C-8 substituted oxoquinolizine derivative compared to the parent compound ABT-719.

| Compound | Bacterial Strain | ED₅₀ (mg/kg, oral) | Reference |

| 3ss (cis-3-amino-4-methylpiperidine analogue) | S. aureus NCTC 10649M | 0.8 | nih.gov |

| S. pneumoniae ATCC 6303 | 2.0 | nih.gov | |

| E. coli JUHL | 1.4 | nih.gov | |

| ABT-719 (parent compound) | S. aureus NCTC 10649M | 3.0 | nih.gov |

| S. pneumoniae ATCC 6303 | 10.0 | nih.gov | |

| E. coli JUHL | 8.3 | nih.gov |